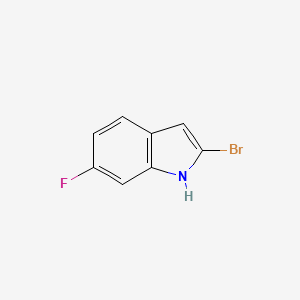

1H-Indole, 2-bromo-6-fluoro-

描述

1H-Indole, 2-bromo-6-fluoro- is a halogenated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

准备方法

The synthesis of 1H-Indole, 2-bromo-6-fluoro- typically involves halogenation reactions. One common method is the bromination of 6-fluoroindole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully controlled to avoid over-bromination. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

化学反应分析

1H-Indole, 2-bromo-6-fluoro- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form 2-bromo-6-fluoroindoline or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1H-Indole, 2-bromo-6-fluoro- has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand the biological activities of halogenated indoles and their interactions with biological targets.

Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.

作用机制

The mechanism of action of 1H-Indole, 2-bromo-6-fluoro- depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic efficacy. The exact molecular pathways involved can vary depending on the specific biological system being studied.

相似化合物的比较

1H-Indole, 2-bromo-6-fluoro- can be compared with other halogenated indole derivatives, such as:

1H-Indole, 2-chloro-6-fluoro-: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

1H-Indole, 2-bromo-5-fluoro-: The position of the fluorine atom is different, which can influence the compound’s chemical properties and interactions with biological targets.

1H-Indole, 2-iodo-6-fluoro-: Iodine is larger and more polarizable than bromine, which can lead to different reactivity and biological effects.

The uniqueness of 1H-Indole, 2-bromo-6-fluoro- lies in its specific halogenation pattern, which can confer distinct chemical and biological properties compared to other halogenated indoles.

生物活性

1H-Indole, 2-bromo-6-fluoro- is a halogenated indole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural features that enhance its interaction with biological targets, making it a valuable subject of study in drug development.

1H-Indole, 2-bromo-6-fluoro- can be synthesized through halogenation reactions, typically involving the bromination of 6-fluoroindole. The synthesis is often conducted in organic solvents like dichloromethane or chloroform, with temperature control to prevent over-bromination. The presence of bromine and fluorine atoms is significant as they can influence the compound's reactivity and biological activity.

The biological activity of 1H-Indole, 2-bromo-6-fluoro- is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and selectivity, which can lead to improved therapeutic efficacy. Specific mechanisms may vary depending on the biological system being studied; however, the compound's ability to undergo substitution reactions allows it to form derivatives with potentially enhanced activity.

Biological Activities

Research has demonstrated that indole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 1H-Indole, 2-bromo-6-fluoro- can inhibit bacterial growth and biofilm formation. For instance, derivatives have been reported to exhibit effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Indole derivatives have been explored as potential inhibitors of viral enzymes. For example, modifications at various positions on the indole core have been shown to enhance inhibitory effects against HIV-1 integrase . Structural optimizations have led to derivatives with improved IC50 values, indicating their potential as antiviral agents.

- Anticancer Properties : The compound is also being investigated for its anticancer potential. Indoles are known to interact with multiple cellular pathways involved in cancer progression, making them promising candidates for further research in cancer therapeutics.

Case Studies

Several studies highlight the biological efficacy of indole derivatives:

- Antimicrobial Efficacy : A study demonstrated that halogenated indoles exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, certain derivatives showed MICs ranging from 7.81 μM to 15.62 μM against resistant strains .

- Antiviral Potential : Research on indole-2-carboxylic acid derivatives revealed their ability to inhibit HIV-1 integrase effectively. Structural modifications led to compounds with IC50 values as low as 0.13 μM, showcasing their potential as antiviral agents .

- Mechanistic Insights : Docking studies have provided insights into how these compounds interact at the molecular level with target proteins. For instance, π-π stacking interactions and chelation with metal ions were identified as critical mechanisms for enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities of various halogenated indoles compared to 1H-Indole, 2-bromo-6-fluoro-:

| Compound | Antimicrobial Activity (MIC) | Antiviral Activity (IC50) | Anticancer Activity |

|---|---|---|---|

| 1H-Indole, 2-bromo-6-fluoro- | ~7.81 - 15.62 μM | - | Promising |

| 1H-Indole, 2-chloro-6-fluoro- | Comparable | - | Moderate |

| Indole-2-carboxylic acid | - | ~0.13 μM | Not specified |

常见问题

Basic Research Questions

Q. What are common synthetic routes for 2-bromo-6-fluoro-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, bromination at the 2-position of 6-fluoroindole can be achieved using -bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide (DMF) as a solvent at 0–25°C). Fluoro-substitution is often introduced via electrophilic fluorination or via pre-fluorinated precursors . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., CuI catalyst in Click chemistry for triazole formation, as seen in analogous indole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing 2-bromo-6-fluoro-1H-indole?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, , ) is essential for confirming substituent positions and purity. For example, NMR can distinguish between fluorine environments, while NMR identifies coupling patterns (e.g., aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight, and TLC (using 70:30 ethyl acetate/hexane) monitors reaction progress. Infrared (IR) spectroscopy assists in detecting functional groups like N-H stretches (~3400 cm) .

Q. How can researchers safely handle halogenated indoles like 2-bromo-6-fluoro-1H-indole in the lab?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., DMF, ethyl acetate) and avoid skin contact with halogenated compounds. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Waste should be neutralized (e.g., aqueous base for acidic byproducts) and disposed via institutional hazardous waste systems. Refer to Safety Data Sheets (SDS) for specific toxicity data and emergency measures .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure refinement of 2-bromo-6-fluoro-1H-indole derivatives be resolved?

- Methodological Answer : Use dual software approaches: SHELXL for small-molecule refinement and OLEX2 for visualization and validation. For example, if electron density maps contradict expected bond lengths, check for twinning or disorder using SHELXL’s TWIN/BASF commands. Cross-validate with hydrogen-bonding networks and thermal displacement parameters. High-resolution data (<1.0 Å) improves reliability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 2-bromo-6-fluoro-1H-indole in anticancer applications?

- Methodological Answer : Conduct in vitro tubulin polymerization assays to compare inhibition potency with reference compounds (e.g., colchicine). Use molecular docking (e.g., AutoDock Vina) to model interactions with β-tubulin’s colchicine-binding site. Synthesize analogs with varying halogen positions (e.g., 5-bromo vs. 6-fluoro) and assess cytotoxicity against cancer cell lines (e.g., HeLa, NCI/ADR-RES) via MTT assays. Correlate substituent electronegativity with activity .

Q. How can researchers optimize solvent systems for regioselective functionalization of 2-bromo-6-fluoro-1H-indole?

- Methodological Answer : Test polar aprotic solvents (e.g., PEG-400/DMF mixtures) to enhance solubility and reaction rates. For Suzuki-Miyaura coupling, use Pd(PPh) in toluene/ethanol (3:1) with aqueous NaCO as a base. Monitor regioselectivity via NMR and adjust temperature (e.g., 80°C for faster kinetics vs. room temperature for selectivity). Compare yields under inert (N) vs. ambient conditions .

Q. What computational methods are suitable for predicting the electronic effects of bromo/fluoro substituents on indole reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Analyze Hammett substituent constants () for bromine (+0.23) and fluorine (+0.06) to predict electrophilic substitution trends. Validate with experimental NMR chemical shifts, which reflect electron-withdrawing effects .

Q. Literature and Data Management

Q. Which databases and search strategies are recommended for locating peer-reviewed studies on halogenated indoles?

- Methodological Answer : Prioritize PubMed/PMC for biological activity data, SciFinder for synthetic protocols, and PubChem for physicochemical properties. Use Boolean operators (e.g., "2-bromo-6-fluoro-1H-indole AND synthesis") and filter results by publication date (post-2010). Cross-reference with IARC monographs for toxicity profiles and the Cambridge Structural Database (CSD) for crystallographic data .

属性

IUPAC Name |

2-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVXUZXRJSATNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。